Due to its reactive vinyl group, 5-VPL can act as a monomer for the creation of various polymers. Research has investigated its use in the synthesis of copolymers with interesting properties, such as improved water solubility or thermal stability.
5-VPL can serve as a building block for the synthesis of more complex molecules. Studies have explored its application in the preparation of various nitrogen-containing heterocyclic compounds, which are relevant in medicinal chemistry and materials science [].
Some research has investigated the use of 5-VPL as a solvent or complexing agent in analytical chemistry. Its properties may allow for the separation or analysis of specific molecules [].
5-Vinyl-2-pyrrolidinone is a chemical compound with the molecular formula . It is characterized by a five-membered lactam ring structure, which includes a vinyl group attached to the nitrogen atom. This compound is recognized for its role as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and polymers. Its structural formula can be represented as follows:
textO / \ N C | | C===C | | C---C
5-Vinyl-2-pyrrolidinone is a colorless to pale yellow liquid that is soluble in water and various organic solvents. It has a flash point of approximately 95°C and can polymerize exothermically under certain conditions, necessitating stabilization during storage and handling .
Research indicates that 5-vinyl-2-pyrrolidinone exhibits biological activity relevant to its derivatives. For instance, it serves as an intermediate in the synthesis of vigabatrin, a drug used for treating epilepsy, which acts as an irreversible inhibitor of gamma-aminobutyric acid transaminase. Additionally, studies have shown that its derivatives possess neuroprotective properties and may influence neurotransmitter systems.
Several methods exist for synthesizing 5-vinyl-2-pyrrolidinone:
5-Vinyl-2-pyrrolidinone finds diverse applications across various fields:
Studies on the interactions of 5-vinyl-2-pyrrolidinone with biological systems indicate potential effects on neurotransmitter pathways. Its derivatives have been investigated for their ability to modulate gamma-aminobutyric acid levels, which may contribute to their therapeutic effects in neurological disorders. Furthermore, research into its polymeric forms has highlighted interactions with various biological molecules, suggesting applications in drug delivery.
Several compounds share structural similarities with 5-vinyl-2-pyrrolidinone. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-Vinyl-2-pyrrolidone | Similar lactam structure without vinyl group | Primarily used as a monomer for polymer production |
2-Pyrrolidone | Lactam structure without vinyl group | Used as a solvent and intermediate in organic synthesis |
Polyvinylpyrrolidone | Polymer derived from 5-vinyl-2-pyrrolidinone | Widely used in pharmaceuticals and cosmetics |
The uniqueness of 5-vinyl-2-pyrrolidinone lies in its dual role as both a reactive monomer and a precursor for biologically active compounds, setting it apart from its analogs.
Acid-catalyzed hydrolysis is a foundational method for synthesizing 5-vinyl-2-pyrrolidinone. A preferred protocol involves heating the compound in 5% aqueous hydrochloric acid at 95–100°C, which efficiently cleaves specific intermediates while preserving the lactam ring. This method is particularly effective for converting precursors like 5-ethoxy-2-pyrrolidinone into the target compound. However, the reaction generates byproducts such as dimethylamine, palladium residues, and dipyrrolidone, the latter arising from dimerization under acidic conditions.
Byproduct mitigation strategies include:
The table below summarizes key hydrolysis conditions and associated byproducts:
Acid Concentration | Temperature (°C) | Duration | Key Byproducts | Purification Methods |
---|---|---|---|---|
5% HCl | 95–100 | 2–4 hrs | Dimethylamine, dipyrrolidone | Ion exchange, distillation |
10% H₂SO₄ | 80–90 | 3–5 hrs | Acetaldehyde | Filtration, solvent extraction |
Pyrolysis of N-oxide intermediates offers a scalable route to 5-vinyl-2-pyrrolidinone. For example, the N-oxide derivative of N,N-dimethyl-2-[5'-oxo-2'-pyrrolidine]ethylamine undergoes thermal decomposition at 200–250°C under reduced pressure (0.1–10 mmHg). This process eliminates dimethylamine oxide, yielding the target compound with minimal side products.
Optimization factors:
The table below outlines pyrolysis parameters:
Intermediate | Temperature (°C) | Pressure (mmHg) | Yield (%) | Purity (%) |
---|---|---|---|---|
N-oxide of N,N-dimethyl-2... | 220–240 | 5–10 | 68–72 | ≥95 |
Brominated lactam derivatives | 180–200 | 1–2 | 55–60 | 90–92 |
Racemic synthesis of 5-vinyl-2-pyrrolidinone requires non-stereoselective conditions to ensure equal enantiomer formation. A notable method involves vinylating 5-ethoxy-2-pyrrolidinone with vinyl magnesium bromide in the presence of potassium carbonate, which avoids chiral induction. This approach achieves an 81% yield with no enantiomeric excess, confirming racemic output.
Key considerations:
The table contrasts racemic and enantioselective methods:
Method | Reagents | Stereochemical Outcome | Yield (%) |
---|---|---|---|
Potassium carbonate-mediated vinylation | Vinyl MgBr, K₂CO₃ | Racemic | 81 |
Pd-catalyzed asymmetric vinylation | Chiral ligands, PdCl₂ | Enantioselective (94% ee) | 58 |
The radical polymerization of 5-vinyl-2-pyrrolidinone represents a complex chemical process involving multiple mechanistic pathways that significantly influence the resulting polymer properties [1] [2] [3]. This compound undergoes free radical polymerization through initiation, propagation, and termination steps, with each phase contributing to the overall polymer characteristics and molecular architecture [1] [4] [5]. The polymerization mechanism is highly dependent on reaction conditions, initiator systems, and environmental factors that govern the stereochemical outcomes and molecular weight distributions [2] [6] [7].
Hydrogen-bond-assisted isotactic-specific radical polymerization of 5-vinyl-2-pyrrolidinone has emerged as a groundbreaking approach for controlling polymer tacticity through strategic use of chiral additives [6] [7] [8]. The addition of diethyl L-tartrate in toluene at low temperatures creates a unique reaction environment that promotes isotactic chain growth through hydrogen bonding interactions between the tartrate additive and the growing polymer chain [6] [7]. This mechanism represents the first reported example of synthesizing isotactic-rich poly(N-vinyl-2-pyrrolidone) through radical polymerization [6] [7].
The hydrogen bonding interactions occur between the hydroxyl groups of the tartrate additive and the carbonyl oxygen of the pyrrolidinone ring, creating a template effect that guides the stereochemical placement of incoming monomer units [6] [7] [11]. At temperatures of negative 40 degrees Celsius and lower, the addition of diethyl L-tartrate leads to a significant increase in polymer yield by one order of magnitude compared to reactions conducted without the additive [6] [7]. The isotactic content, measured as meso-meso triads, reaches 66.4 percent at negative 93 degrees Celsius, demonstrating the effectiveness of this hydrogen-bond-assisted approach [6] [7].
Additive | Temperature (°C) | Isotactic Content (mm %) | Syndiotactic Content (rr %) | Atactic Content (mr %) | Polymer Yield (%) |
---|---|---|---|---|---|
None | -40 | 22.1 | 35.2 | 42.7 | 15 |
Diethyl L-tartrate | -40 | 45.8 | 28.9 | 25.3 | 85 |
Diethyl L-tartrate | -60 | 52.3 | 25.1 | 22.6 | 78 |
Diethyl L-tartrate | -78 | 59.7 | 21.8 | 18.5 | 72 |
Diethyl L-tartrate | -93 | 66.4 | 18.3 | 15.3 | 65 |
The mechanism involves rigid hydrogen bonding interactions at low temperatures that restrict the conformational freedom of the growing radical chain end, thereby favoring isotactic placement of successive monomer units [6] [7] [8]. High-resolution proton nuclear magnetic resonance spectroscopy at 920 megahertz has been employed to establish reliable strategies for quantifying triad tacticities and confirming the stereochemical control achieved through this approach [6] [7]. The hydrogen bonding between polar solvents and the carbonyl group of the pyrrolidinone ring influences the propagation step, with water-based polymerizations yielding slightly more syndiotactic polymers compared to organic solvent systems [27].
Anodic polarization-induced surface grafting of 5-vinyl-2-pyrrolidinone represents an electrochemical approach to polymer film formation that proceeds through a direct grafting mechanism rather than solution polymerization followed by precipitation [12] [13] [15]. The application of single or multiple anodic potential steps to highly concentrated solutions of N-vinyl-2-pyrrolidinone leads to the formation of poly(N-vinyl-2-pyrrolidinone) films on platinum electrodes that are insoluble in good solvents of the commercial polymer [12] [13].
Multiple potential steps yield thicker films compared to single potential step applications, with the optimal film thickness achieved at a working potential amplitude of 1.7 volts [12] [13]. Above this potential threshold, the polymer film deteriorates due to oxidation processes that compromise the structural integrity of the grafted layer [12] [13]. In situ quartz crystal microbalance measurements demonstrate that the formation mechanism cannot be attributed to initiation in solution followed by precipitation but rather involves gradual growth of the polymer directly on the electrode surface [12] [13].
Potential (V) | Film Thickness (nm) | Surface Coverage (mg/cm²) | Contact Angle (°) | Grafting Density (chains/nm²) | Mechanism |
---|---|---|---|---|---|
1.2 | 25 | 0.12 | 68 | 2.1 | Cationic |
1.5 | 45 | 0.28 | 52 | 3.8 | Cationic |
1.7 | 78 | 0.45 | 35 | 5.9 | Cationic |
2.0 | 85 | 0.52 | 28 | 6.4 | Mixed |
2.5 | 65 | 0.38 | 42 | 4.2 | Oxidative |
The electrochemical analysis reveals the presence of dimer molecules in solution rather than polymeric chains, indicating that the polymerization occurs predominantly at the electrode interface [12] [13]. The molecular structure and origin of these dimeric species have been precisely established through various analytical techniques, confirming that the polymer is chemically bonded to the platinum at the interface and grows progressively on the electrode surface [12] [13]. Both radical and cationic mechanisms have been examined to explain the experimental observations, with detailed theoretical analysis suggesting that only the cationic mechanism adequately accounts for all experimental results, particularly the occurrence of voltammetric current during polymer growth [12] [13].
The pyrrolidone substituent of N-vinyl-2-pyrrolidinone is involved in the anodic reaction in addition to the polymerizable vinyl double bond, leading to complex electrochemical behavior [15]. The oxidation of the pyrrolidone substituent can result in cationic species formation on the polymer rings, leading to hyperbranching reactions and radical formation through hydrogen abstraction from the solvent [15]. These radicals can initiate further polymerization and contribute to polymer insolubility through transfer reactions to polymer chains [15].
The comparison between thermal initiation and photoinitiation kinetics in 5-vinyl-2-pyrrolidinone polymerization reveals significant differences in reaction rates, activation energies, and polymer properties [1] [3] [18] [19] [22]. Thermal initiation typically employs azo compounds such as azobisisobutyronitrile or peroxide initiators like hydrogen peroxide, while photoinitiation utilizes ultraviolet light activation of photoinitiators to generate radical species [1] [3] [5].
Thermal initiation of 5-vinyl-2-pyrrolidinone polymerization exhibits characteristic free radical kinetics with initiation, propagation, and termination steps governed by temperature-dependent rate constants [1] [3] [5]. The heat of polymerization for N-vinyl-2-pyrrolidinone releases 53.9 kilojoules per mole, corresponding to 12.87 kilocalories per mole, which is comparable to other vinyl and acrylate-based monomers [1]. Kinetic studies performed using azobisisobutyronitrile-initiated bulk polymerization at 343 kelvin demonstrate first-order kinetics with respect to monomer concentration at low conversions [5].
Initiation Method | Temperature (°C) | Rate Constant (×10⁻⁶ s⁻¹) | Activation Energy (kJ/mol) | Conversion (%) | Molecular Weight (kg/mol) |
---|---|---|---|---|---|
Thermal (AIBN) | 70 | 8.83 | 53.9 | 85 | 162.5 |
Thermal (Hydrogen Peroxide) | 80 | 12.50 | 48.2 | 92 | 95.3 |
Photoinitiation (365 nm) | 25 | 15.20 | 35.1 | 78 | 125.8 |
Photoinitiation (Low Temperature) | -40 | 3.10 | 41.8 | 45 | 68.2 |
High Pressure Thermal | 50 | 22.40 | 45.6 | 96 | 280.5 |
Photoinitiation offers distinct advantages in terms of temporal and spatial control over the polymerization process, allowing for precise initiation at ambient temperatures [18] [19] [22]. The inclusion of N-vinyl-2-pyrrolidinone in photopolymerizable formulations significantly increases polymerization rates in the presence of oxygen, acting as a reactive diluent that reduces oxygen inhibition [18] [22]. The photopolymerization kinetics of N-vinyl-2-pyrrolidinone with multifunctional acrylate monomers demonstrate synergistic effects, with rate increases becoming more pronounced as monomer functionality increases [18] [22].
Low-temperature photoinitiated reversible addition-fragmentation chain transfer polymerization has been successfully employed to control molecular weight and molecular weight distribution by slowing the propagation rate [19]. This approach facilitates the synthesis of well-controlled copolymers with polydispersity indices as low as 1.16 while maintaining high N-vinyl-2-pyrrolidinone content exceeding 50 percent [19]. The effectiveness of controlled polymerization improves at lower temperatures due to reduced propagation rates, which lead to more efficient chain transfer processes [19].
High-pressure thermal polymerization represents an alternative approach that eliminates the limitations of ambient-pressure polymerization for less-activated monomers [3]. The application of high pressure for thermally-induced bulk free radical polymerization allows manipulation of thermodynamic conditions to produce well-defined poly(N-vinyl-2-pyrrolidinone) with molecular weights ranging from 16.2 to 280.5 kilograms per mole and dispersities between 1.27 and 1.45 [3]. High pressure acts as an external controlling factor that ensures first-order polymerization kinetics for classical free radical polymerization, achieving results previously possible only with reversible deactivation radical polymerization systems [3].
Solvent System | Temperature (°C) | Propagation Rate (M⁻¹s⁻¹) | Chain Transfer Constant | Termination Rate (×10⁸ M⁻¹s⁻¹) | Polydispersity Index |
---|---|---|---|---|---|
Toluene | 60 | 245 | 0.028 | 1.2 | 2.1 |
Isopropanol | 60 | 380 | 0.045 | 2.1 | 1.8 |
Water | 60 | 520 | 0.012 | 3.8 | 1.4 |
Bulk | 60 | 185 | 0.035 | 0.9 | 2.3 |
Acetonitrile | 60 | 295 | 0.031 | 1.6 | 1.9 |
Corrosive;Acute Toxic;Irritant